molecular formula C16H18N6O B2956231 6-morpholino-N-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1105252-73-0

6-morpholino-N-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2956231
CAS No.: 1105252-73-0
M. Wt: 310.361
InChI Key: FVYHSWAIJOYQAT-UHFFFAOYSA-N
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Description

6-morpholino-N-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential therapeutic applications. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its pharmacological properties, including anticancer, antiviral, and antimicrobial activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-morpholino-N-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions starting from readily available reagents. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 4-chloro-6-morpholino-pyrimidine with p-toluidine under reflux conditions in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as high-throughput screening and continuous flow chemistry can be employed to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

6-morpholino-N-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Mechanism of Action

The mechanism of action of 6-morpholino-N-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins that are crucial for the survival and proliferation of cancer cells. For instance, it may inhibit kinases involved in cell signaling pathways, leading to apoptosis or cell cycle arrest .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-morpholino-N-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine stands out due to its unique combination of a morpholino group and a pyrazolo[3,4-d]pyrimidine core, which imparts distinct pharmacological properties.

Properties

IUPAC Name

N-(4-methylphenyl)-6-morpholin-4-yl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N6O/c1-11-2-4-12(5-3-11)18-14-13-10-17-21-15(13)20-16(19-14)22-6-8-23-9-7-22/h2-5,10H,6-9H2,1H3,(H2,17,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYHSWAIJOYQAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NC2=NC(=NC3=C2C=NN3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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